molecular formula C24H37N3O3 B14741617 2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid CAS No. 6192-83-2

2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid

Cat. No.: B14741617
CAS No.: 6192-83-2
M. Wt: 415.6 g/mol
InChI Key: GFJOPLHDGOHLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid is a synthetic compound derived from the steroidal framework of pregnane. This compound is characterized by the presence of an acetyloxy group at the 3-position and a hydrazine-1-carboximidic acid moiety at the 20-position. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid typically involves multiple steps starting from a suitable steroidal precursor. The key steps include:

    Acetylation: Introduction of the acetyloxy group at the 3-position.

    Hydrazone Formation: Reaction of the steroidal ketone with hydrazine to form the hydrazone.

    Oxidation: Oxidation of the hydrazone to the corresponding hydrazine-1-carboximidic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the hydrazone moiety.

    Substitution: Nucleophilic substitution reactions at the acetyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex steroidal derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of steroid-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group may facilitate its binding to certain enzymes or receptors, while the hydrazine-1-carboximidic acid moiety may participate in redox reactions or form covalent bonds with target proteins. These interactions can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pregnenolone acetate: Another steroidal compound with an acetyloxy group at the 3-position.

    3β-Acetoxypregn-5-en-20-one: Similar structure but lacks the hydrazine-1-carboximidic acid moiety.

    Pregn-5-en-20-one, 3-hydroxy-: Contains a hydroxyl group instead of an acetyloxy group.

Uniqueness

2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid is unique due to the presence of both the acetyloxy and hydrazine-1-carboximidic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

6192-83-2

Molecular Formula

C24H37N3O3

Molecular Weight

415.6 g/mol

IUPAC Name

[17-[N-(carbamoylamino)-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C24H37N3O3/c1-14(26-27-22(25)29)19-7-8-20-18-6-5-16-13-17(30-15(2)28)9-11-23(16,3)21(18)10-12-24(19,20)4/h5,17-21H,6-13H2,1-4H3,(H3,25,27,29)

InChI Key

GFJOPLHDGOHLPB-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)N)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.